3'-Fluorobiphenyl-3-ylamine

Vue d'ensemble

Description

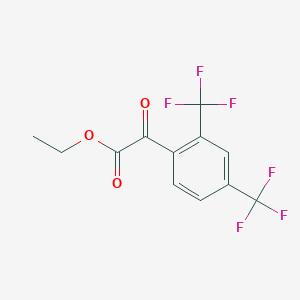

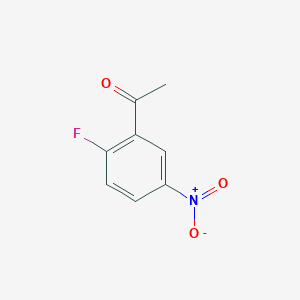

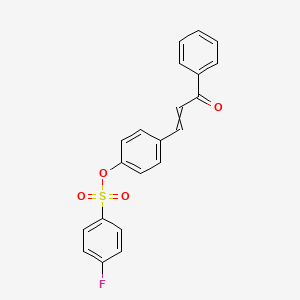

3’-Fluorobiphenyl-3-ylamine is a chemical compound with the molecular formula C12H10FN . It is used in various chemical reactions and has several properties that make it useful in a variety of applications .

Synthesis Analysis

The synthesis of 3’-Fluorobiphenyl-3-ylamine can be achieved through various methods. One such method involves the enzymatic synthesis of fluorinated compounds . The multi-enzyme synthesis of fluorine compounds can not only expand the application potential of enzymes as catalysts but also provide new ideas for the preparation of complex fluorinated products .Molecular Structure Analysis

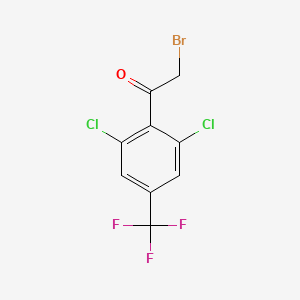

The molecular structure of 3’-Fluorobiphenyl-3-ylamine consists of a biphenyl group with a fluorine atom attached to one of the phenyl rings and an amine group attached to the other . The molecular weight of this compound is 187.21300 .Applications De Recherche Scientifique

- Field : Biomedical and Environmental Monitoring

- Application : “3’-Fluorobiphenyl-3-ylamine” could potentially be used in the design and synthesis of fluorescent probes . Fluorescent probes are sensitive, selective, and non-toxic in detection, providing a new solution in biomedical, environmental monitoring, and food safety .

- Methods : The design of fluorescent probes requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes, and the introduction of target groups .

- Results : The development of new fluorescent probes and the improvement of existing ones have become a research hotspot .

- Field : Biomedical

- Application : While specific applications of “3’-Fluorobiphenyl-3-ylamine” in this field are not mentioned, it could potentially be used in the synthesis of biomedical polymers . Biomedical polymers have been extensively developed for promising applications in a lot of biomedical fields, such as therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .

- Methods : The synthesis and application of biomedical polymers involve understanding their property-function relationship for corresponding biomedical applications .

- Results : The most recent advances in the synthesis and application of biomedical polymers have been summarized .

Fluorescent Probes

Biomedical Polymers

- Field : Organic Chemistry

- Application : “3’-Fluorobiphenyl-3-ylamine” could potentially be used in the design and synthesis of fluorescent probes . These probes are sensitive, selective, and non-toxic in detection, providing a new solution in various fields .

- Methods : The design of fluorescent probes requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes, and the introduction of target groups .

- Results : The development of new fluorescent probes and the improvement of existing ones have become a research hotspot .

- Field : Medicinal Chemistry

- Application : While specific applications of “3’-Fluorobiphenyl-3-ylamine” in this field are not mentioned, it could potentially be used in the synthesis of pharmaceuticals . The judicious introduction of fluorine into a molecule can productively influence conformation, pKa, intrinsic potency, selectivity, toxicity, membrane permeability, and pharmacokinetic properties .

- Methods : The synthesis and application of pharmaceuticals involve understanding their property-function relationship for corresponding biomedical applications .

- Results : The most recent advances in the synthesis and application of pharmaceuticals have been summarized .

- Field : Material Science

- Application : “3’-Fluorobiphenyl-3-ylamine” could potentially be used in the design and synthesis of advanced polymeric materials . These materials have been used extensively in various fields, as their properties such as structure, functionality, and biodegradability can be tailored to specific applications .

- Methods : The design and synthesis of advanced polymeric materials require a clear understanding of their property-function relationship .

- Results : The most recent advances in the design and synthesis of advanced polymeric materials have been summarized .

- Field : Electronics

- Application : While specific applications of “3’-Fluorobiphenyl-3-ylamine” in this field are not mentioned, it could potentially be used in the design and synthesis of electronic devices . The conductive properties of graphene have been utilized in a niche but successful commercial product, RFID (radio frequency identification) tags .

- Methods : The design and synthesis of electronic devices require a clear understanding of their property-function relationship .

- Results : The most recent advances in the design and synthesis of electronic devices have been summarized .

Chemical Synthesis

Pharmaceuticals

Material Science

Electronics

- Field : Energy Storage and Conversion

- Application : While specific applications of “3’-Fluorobiphenyl-3-ylamine” in this field are not mentioned, it could potentially be used in the synthesis of F-doped materials for applications in catalysis and rechargeable batteries .

- Methods : The synthesis and application of F-doped materials involve understanding their property-function relationship for corresponding energy applications .

- Results : The most recent advances in the synthesis and application of F-doped materials have been summarized .

- Field : Nanotechnology

- Application : “3’-Fluorobiphenyl-3-ylamine” could potentially be used in the design and synthesis of fluorescent nanomaterials (FNMs) for applications in bioimaging and fluorescence-dependent detections .

- Methods : The design and synthesis of FNMs require a clear understanding of their property-function relationship .

- Results : The most recent advances in the design and synthesis of FNMs have been summarized .

- Field : Catalysis

- Application : While specific applications of “3’-Fluorobiphenyl-3-ylamine” in this field are not mentioned, it could potentially be used in the synthesis of F-doped materials for applications in catalysis .

- Methods : The synthesis and application of F-doped materials involve understanding their property-function relationship for corresponding catalysis applications .

- Results : The most recent advances in the synthesis and application of F-doped materials have been summarized .

- Field : Coatings

- Application : While specific applications of “3’-Fluorobiphenyl-3-ylamine” in this field are not mentioned, it could potentially be used in the design and synthesis of advanced polymeric materials for applications in coatings .

- Methods : The design and synthesis of advanced polymeric materials require a clear understanding of their property-function relationship .

- Results : The most recent advances in the design and synthesis of advanced polymeric materials have been summarized .

Energy

Nanotechnology

Catalysis

Coatings

Propriétés

IUPAC Name |

3-(3-fluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGCBTFQZVWVJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382209 | |

| Record name | 3'-Fluorobiphenyl-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Fluorobiphenyl-3-ylamine | |

CAS RN |

400751-05-5 | |

| Record name | 3'-Fluorobiphenyl-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)